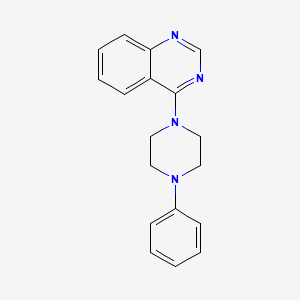

4-(4-Phenylpiperazin-1-yl)quinazoline

Description

Properties

Molecular Formula |

C18H18N4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(4-phenylpiperazin-1-yl)quinazoline |

InChI |

InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-16-8-4-5-9-17(16)19-14-20-18/h1-9,14H,10-13H2 |

InChI Key |

JYIDXZNSMUEXHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 4 Phenylpiperazin 1 Yl Quinazoline Analogues

Established Reaction Pathways for the Synthesis of 4-(4-Phenylpiperazin-1-yl)quinazoline and its Core Structures

The synthesis of the this compound core structure is primarily achieved through a convergent strategy that involves the initial construction of the quinazoline (B50416) nucleus followed by the introduction of the N-phenylpiperazine moiety.

Classical methods for assembling the quinazoline ring system have been well-documented for over a century. These foundational pathways, while sometimes requiring harsh conditions, are robust and versatile. Key historical syntheses include:

Niementowski Synthesis: This method involves the condensation of anthranilic acid with an amide at elevated temperatures (130-150 °C) to form a 4-oxo-3,4-dihydroquinazoline intermediate. mdpi.comactascientific.com

Gabriel Synthesis (1903): Involves the oxidation of a 3,4-dihydroquinazoline precursor. mdpi.comresearchgate.net

Riedel Synthesis (1905): Utilizes o-nitrobenzaldehyde and formamide (B127407) in the presence of a reducing agent like zinc to yield the quinazoline core. mdpi.comresearchgate.net

Modern approaches often begin with more functionalized precursors, such as 2-aminobenzonitriles or 2-aminobenzylamines, to build the quinazoline ring. mdpi.comorganic-chemistry.org

The most prevalent and direct method for introducing the N-phenylpiperazine group at the C-4 position is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically uses a 4-chloroquinazoline (B184009) or a 2,4-dichloroquinazoline (B46505) as the electrophilic substrate. The nitrogen atom of N-phenylpiperazine acts as the nucleophile, displacing the chloride ion at the C-4 position. Scientific literature consistently demonstrates that the C-4 position of a 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the C-2 position, allowing for highly regioselective substitution. mdpi.com This enhanced reactivity is attributed to the electronic effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. nih.gov

The general reaction is summarized below:

Reaction conditions for this SNAr step can vary, with reaction times ranging from minutes to several hours depending on the solvent, temperature, and the specific electronic properties of the quinazoline precursor. mdpi.com

Strategies for Chemical Functionalization and Structural Diversification of Quinazoline and Piperazine (B1678402) Moieties

Structural diversification of the this compound scaffold is crucial for modulating its chemical properties. This is achieved by targeted modifications on both the quinazoline nucleus and the N-phenylpiperazine moiety.

Regioselective Modifications on the Quinazoline Nucleus (e.g., positions C-2, C-4, C-6, C-7, C-8)

The quinazoline ring offers several positions for functionalization, each with distinct reactivity. The ability to selectively modify these positions is key to creating diverse analogues.

The reactivity of the quinazoline nucleus towards nucleophilic substitution is generally highest at the C-4 position, followed by the C-2 position. beilstein-journals.orgnih.gov Electrophilic substitution, such as nitration, tends to occur on the benzene (B151609) ring portion, primarily at positions 6 and 8. nih.gov Halogenated quinazolines, particularly at positions 2, 4, or 6, serve as versatile handles for further modification via cross-coupling reactions. nih.gov

Interactive Table: Regioselectivity on the Quinazoline Nucleus

| Position | Reactivity/Common Reactions | Notes |

| C-2 | Moderately reactive to nucleophiles. Can be functionalized using SNAr (requires harsher conditions than C-4) or metal-catalyzed cross-coupling (e.g., Negishi, Suzuki) if halogenated. nih.govbeilstein-journals.orgnih.gov | Achieving selectivity over C-4 can be challenging. beilstein-journals.org |

| C-4 | Highly reactive to nucleophiles (e.g., amines, alcohols, thiols) via SNAr. mdpi.com | The primary site for introducing the N-phenylpiperazine moiety. |

| C-6 | Amenable to electrophilic substitution (e.g., nitration). Halogenation at this position allows for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.govnih.gov | A common site for introducing diversity. |

| C-7 | Functionalization often achieved by starting with a pre-substituted anthranilic acid or through cross-coupling from a C-7 halogenated precursor. nih.gov | Often modified with alkoxy groups. |

| C-8 | Susceptible to electrophilic attack. Halogenation provides a handle for cross-coupling reactions. ijmpr.in | Reactivity is influenced by existing substituents. |

Modifications and Substituent Effects on the N-Phenylpiperazine Moiety

Modifying the N-phenyl ring of the piperazine moiety is a common strategy for fine-tuning the molecule's properties. The electronic nature and position of substituents on this ring can have significant effects.

Structure-activity relationship (SAR) studies often explore a range of substituents, from electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) to electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), and nitro (-NO₂). For example, in a related quinoxaline (B1680401) series, the replacement of an N-methylpiperazine with an N-phenylpiperazine fragment led to a complete loss of cytotoxic activity, and the further introduction of a 4-fluorophenyl substituent did not restore it, highlighting the sensitivity of molecular interactions to substitutions on this ring. nih.gov

The effects of these substituents can be categorized as:

Electronic Effects: EWGs can decrease the basicity of the piperazine nitrogen, potentially affecting reaction rates and intermolecular interactions. EDGs have the opposite effect.

Steric Effects: Bulky substituents, particularly at the ortho position of the phenyl ring, can influence the conformation of the molecule and its ability to interact with other molecules.

Physicochemical Properties: Substituents can alter properties like lipophilicity, solubility, and polarity, which are critical in various chemical applications. nih.gov

Innovations in Synthetic Protocols for this compound Derivatives (e.g., Metal-Catalyzed Coupling Reactions)

Modern synthetic chemistry has introduced a host of innovative, metal-catalyzed reactions that provide efficient and highly selective routes to complex quinazoline derivatives. mdpi.comnih.gov These methods often proceed under milder conditions and tolerate a broader range of functional groups compared to classical approaches.

Transition-metal catalysts, particularly those based on palladium, copper, cobalt, and rhodium, are frequently employed. mdpi.comnih.gov These catalysts enable a variety of cross-coupling reactions that are instrumental in functionalizing halogenated quinazoline precursors.

Interactive Table: Metal-Catalyzed Reactions in Quinazoline Synthesis

| Reaction Name | Metal Catalyst | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | C-C | Couples a halo-quinazoline with an organoboron reagent (e.g., arylboronic acid) to introduce aryl or alkyl groups. nih.gov |

| Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI) | C-C (alkyne) | Reacts a halo-quinazoline with a terminal alkyne to form an alkynylated derivative. mdpi.com |

| Negishi Coupling | Palladium or Nickel | C-C | Couples a halo-quinazoline with an organozinc reagent, tolerating a wide variety of functional groups. nih.govmdpi.com |

| Buchwald-Hartwig Amination | Palladium | C-N | Forms a carbon-nitrogen bond between a halo-quinazoline and an amine, useful for functionalizing the C-2 or C-6 positions. nih.gov |

| Copper-Catalyzed Annulation | Copper (e.g., CuCl, CuI) | C-N, C-C | Used in one-pot syntheses of the quinazoline core from precursors like 2-aminobenzylamines and aldehydes. mdpi.comnih.gov |

| Cobalt-Catalyzed C-H Activation | Cobalt | C-N | Enables the direct formation of the quinazoline ring from starting materials like N-sulfinylimines and dioxazolones. nih.gov |

These advanced methods offer powerful tools for creating libraries of this compound analogues with precisely controlled structural variations.

Rational Design of Hybrid Chemical Entities Incorporating this compound Substructures

The rational design of hybrid molecules involves covalently linking two or more distinct pharmacophoric units to create a single chemical entity. This strategy aims to produce molecules with novel or enhanced properties, such as the ability to interact with multiple biological targets. The this compound scaffold is an attractive building block for such designs due to its established chemical tractability and structural features. nih.govnih.gov

The design rationale often involves combining the quinazoline core with other heterocyclic systems known for their chemical or biological significance. The goal is to leverage the properties of each component within a single molecule.

Examples of Quinazoline-Based Hybrid Structures:

| Hybrid Class | Linked Pharmacophore | Design Rationale |

| Quinazoline-Chalcone Hybrids | Chalcone (B49325) | Combines the quinazoline scaffold with the chalcone structure, a known pharmacophore in medicinal chemistry. rsc.org |

| Quinazoline-Thiazole Hybrids | Thiazole | Aims to create novel scaffolds by merging two biologically relevant heterocyclic rings. nih.gov |

| Quinazolinone-Oxadiazole Hybrids | 1,2,4-Oxadiazole | Developed to explore multi-target inhibition in cancer research by combining two known inhibitor scaffolds. frontiersin.orgnih.gov |

| Quinazoline-Triazole Hybrids | 1,2,4-Triazole (B32235) | Fuses two nitrogen-rich heterocyclic systems to generate novel chemical structures. mdpi.com |

The synthesis of these hybrids requires versatile chemical strategies that allow for the controlled connection of the different substructures, often employing the functionalization and coupling reactions described in the previous sections.

Biological Activity Spectrum and Mechanistic Investigations of 4 4 Phenylpiperazin 1 Yl Quinazoline Derivatives

Research on Antineoplastic and Antiproliferative Activities of 4-(4-Phenylpiperazin-1-yl)quinazoline Derivatives

The this compound scaffold is a core structure in numerous compounds investigated for their potential as antineoplastic and antiproliferative agents. These derivatives have demonstrated a wide range of biological activities, which are being explored for their therapeutic potential in oncology.

In Vitro Cytotoxicity and Growth Inhibition Studies in Non-Human Cell Lines

Derivatives of this compound have been the subject of numerous in vitro studies to evaluate their cytotoxic and growth-inhibitory effects against various cancer cell lines. These studies are crucial in the initial stages of drug discovery to identify potent and selective anticancer compounds.

One study synthesized a series of novel quinazoline (B50416) derivatives and evaluated their antitumor activity against several cell lines, including MGC-803, MCF-7, PC-9, A549, and H1975. semanticscholar.org Many of these compounds showed low micromolar cytotoxicity. semanticscholar.org Notably, one derivative demonstrated significant inhibitory activity against MGC-803 cells with an IC50 value of 0.85 µM, showing a 32-fold selectivity against the non-cancerous GES-1 cell line. semanticscholar.org

Another research effort focused on quinazolin-4(3H)-one derivatives and tested their inhibitory activities against multiple tyrosine protein kinases. nih.gov Several of these derivatives exhibited good inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Two compounds, in particular, showed strong enzyme inhibitory activity against CDK2, with IC50 values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively, which is comparable to the established drug imatinib. nih.gov

Furthermore, a novel quinazoline derivative, 04NB-03, was identified to have potent anti-hepatocellular carcinoma (HCC) activities. This compound effectively suppressed the viability and proliferation of HCC cells in a concentration- and time-dependent manner. nih.gov

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Derivative 18 | MGC-803 | 0.85 |

| GES-1 | 26.75 | |

| Quinazolin-4(3H)-one 2i | CDK2 | 0.173 ± 0.012 |

| Quinazolin-4(3H)-one 3i | CDK2 | 0.177 ± 0.032 |

Investigations into Cell Cycle Arrest Mechanisms in Non-Human Cell Models

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several derivatives of this compound have been found to exert their antiproliferative effects by inducing cell cycle arrest at different phases, thereby preventing cancer cell division and growth.

For instance, the novel quinazoline derivative, 04NB-03, was shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells. nih.gov This effect was observed to be dependent on both the concentration of the compound and the duration of treatment. nih.gov

Another study on a different quinazoline derivative, compound 18, also demonstrated its ability to induce cell cycle arrest at the G2/M phase in MGC-803 cells. semanticscholar.orgmdpi.com This arrest of the cell cycle is a key mechanism contributing to its antitumor activity. semanticscholar.orgmdpi.com

Similarly, a series of quinoline derivatives of combretastatin A-4, which share structural similarities with quinazolines, were found to cause cell cycle arrest at the G2/M phase. researchgate.net

The following table provides an overview of the cell cycle arrest effects of specific this compound derivatives in non-human cell models.

| Compound | Cell Line | Cell Cycle Phase of Arrest |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M |

| Compound 18 | MGC-803 | G2/M |

| Combretastatin A-4 derivative 12c | Various cancer cell lines | G2/M |

Studies on Apoptosis Induction and Associated Cellular Pathways in Non-Human Models

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many chemotherapeutic agents, including derivatives of this compound, exert their anticancer effects by inducing apoptosis.

The quinazoline derivative 04NB-03 was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov Mechanistically, this induction of apoptosis was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov

In another study, compound 18 was shown to induce apoptosis in MGC-803 cells. semanticscholar.orgmdpi.com This was accompanied by a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP. semanticscholar.orgmdpi.com

Furthermore, a novel phenyl chlormethine-quinazoline derivative was synthesized and found to induce apoptosis in hepatocellular carcinoma by mediating the Sirt1/Caspase 3 signaling pathway. frontiersin.org Research on N-methyl-4-(4-methoxyanilino)quinazolines also identified them as potent inducers of apoptosis. nih.govresearchgate.net

The table below summarizes the apoptotic effects and associated pathways of selected this compound derivatives.

| Compound | Cell Line | Apoptotic Effect | Associated Cellular Pathway |

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Induces apoptosis | Reactive Oxygen Species (ROS) dependent |

| Compound 18 | MGC-803 | Induces apoptosis | Downregulation of Bcl-2 and Mcl-1, upregulation of Bax and cleaved PARP |

| Phenyl chlormethine-quinazoline derivative | Hepatocellular Carcinoma | Induces apoptosis | Sirt1/Caspase 3 signaling pathway |

Molecular Target Identification and Enzyme Inhibition Profiles

The identification of specific molecular targets is essential for understanding the mechanism of action of anticancer drugs and for the development of targeted therapies. Derivatives of this compound have been shown to interact with several key molecular targets involved in cancer cell proliferation and survival.

Many derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. researchgate.net Numerous derivatives have been developed and shown to exhibit potent inhibitory activity against EGFR. nih.gov For example, certain quinazolin-4(3H)-one derivatives have demonstrated potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR. mdpi.com The inhibitory activity of these compounds is often compared to that of established EGFR inhibitors like erlotinib. nih.gov

Aurora Kinase: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. mdpi.com Several quinazoline derivatives have been developed as inhibitors of Aurora kinases. mdpi.comnih.gov For instance, a series of quinazolin-4(3H)-one inhibitors for aurora kinase A have been shown to exhibit antiproliferative activity against cancer cells. mdpi.com

Other Kinases: In addition to EGFR and Aurora kinases, this compound derivatives have been found to inhibit other important kinases such as platelet-derived growth factor receptor (PDGFR), VEGFR-2, and CDK2. nih.govekb.egnih.gov

The table below presents the kinase inhibitory activities of some this compound derivatives.

| Compound/Derivative Class | Target Kinase |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase A |

| 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline derivatives | PDGFR |

| Quinazolin-4(3H)-one derivatives | VEGFR-2, CDK2 |

Microtubules, which are polymers of tubulin, play a crucial role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization dynamics is a validated strategy for cancer chemotherapy.

Several novel quinazoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov These compounds often target the colchicine binding site on tubulin, leading to the disruption of microtubule formation. researchgate.netnih.gov For example, one study reported a series of quinazoline derivatives designed to target the colchicine binding site, with one compound, Q19, demonstrating potent antiproliferative activity and effective inhibition of microtubule polymerization. nih.gov Another compound, 12c, from a series of quinoline derivatives of combretastatin A-4, also effectively inhibited tubulin polymerization. researchgate.net This inhibition of tubulin dynamics ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis. researchgate.net

The table below highlights the interaction of specific this compound derivatives with tubulin polymerization.

| Compound | Effect on Tubulin |

| Q19 | Inhibits microtubule polymerization by binding to the colchicine site |

| 12c | Inhibits tubulin polymerization |

Other Enzymatic Targets (e.g., DNA Gyrase, Topoisomerase IV)

The quinazoline scaffold is recognized for its interaction with bacterial enzymes crucial for DNA replication and repair. Derivatives of quinoline, a core component of the quinazolinone structure, have been shown to inhibit DNA synthesis. eco-vector.com They achieve this by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, essential enzymes that manage the topological state of DNA during replication, ultimately leading to bacterial cell death. eco-vector.comnih.gov

Research into quinazolin-4(3H)-one derivatives has identified them as potential DNA gyrase inhibitors. mdpi.com This inhibition is a key mechanism behind their antimicrobial effects, preventing the development of resistance. mdpi.com The action of these compounds is analogous to that of 4-quinolones, which are known to reversibly trap gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov This event triggers a rapid, reversible halt in DNA synthesis and induces the SOS response in bacteria. nih.gov At higher concentrations, this interaction leads to the release of double-strand DNA breaks from the trapped enzyme complexes, causing cell death. nih.gov

Preclinical In Vivo Efficacy Studies in Non-Human Tumor Models

The anticancer potential of quinazoline derivatives has been evaluated in several non-human tumor models. In one study, two quinazoline analogues were assessed for anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to significantly restore normal haematological parameters and increase the mean survival time in the EAC model. nih.gov In the DLA model, another derivative led to a significant reduction in both tumor volume and weight. nih.gov

Another investigation focused on a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. A lead compound from this series, designated 7a, demonstrated significant inhibition of tumor growth in HepG2 (human liver cancer cell line) xenograft models in mice. nih.gov Notably, this anti-tumor efficacy was achieved without inducing significant loss of body weight in the animal subjects. nih.gov Further studies on other quinazoline derivatives have shown their ability to markedly decrease average tumor volume and weight in vivo, with one compound outperforming the standard chemotherapeutic agent 5-Fu. mdpi.com

| Compound/Derivative Series | Tumor Model | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ehrlich Ascites Carcinoma (EAC) | Swiss albino mice | Enhanced mean survival time; restored haematological parameters toward normal. | nih.gov |

| Quinazoline analogue (Compound 12) | Dalton's Ascites Lymphoma (DLA) | Swiss albino mice | Significantly restored tumor volume and weight toward normal. | nih.gov |

| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | HepG2 Xenograft | Mice | Significantly inhibited tumor growth without causing significant body weight loss. | nih.gov |

| Quinazoline derivative (Compound 18) | Not specified | Mice | Significantly decreased average tumor volume and weight; better efficacy than 5-Fu. | mdpi.com |

Research on Anti-Inflammatory Modulatory Effects

In Vitro and In Vivo (Non-Human) Attenuation of Inflammatory Markers

The anti-inflammatory properties of quinazolinone derivatives have been demonstrated in established preclinical models. A number of 4(1H)-quinazolinones were evaluated in the carrageenan-induced paw edema test in rats, a standard in vivo model for assessing anti-inflammatory activity. nih.gov Studies have shown that certain derivatives can produce a significant reduction in edema volume. For instance, one thiourea-substituted 2-methyl quinazolinone derivative demonstrated a 65% reduction in edema at 2 hours, which was more active than the standard drug diclofenac sodium in the same experiment. mdpi.com Other synthesized series also showed significant anti-inflammatory activity, with some compounds achieving over 80% reduction in edema volume after 4 hours in the carrageenan model. fabad.org.tr

Inhibition of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory cytokine production. Novel alkylthiourea quinazoline derivatives have been shown to potently inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage-like cells, with one compound showing an IC₅₀ value of 0.84 µM for IL-6 inhibition and 4.0 µM for TNF-α. nih.gov Similarly, phenylpiperazine derivatives have been synthesized as dual cytokine regulators capable of suppressing TNF-α while augmenting the anti-inflammatory cytokine IL-10. nih.gov Further research on 6-Arylbenzimidazo[1,2-c]quinazoline derivatives confirmed their ability to inhibit lipolysaccharide (LPS)-induced TNF-α secretion in human cell lines. researchgate.net The excessive production of cytokines like TNF-α and IL-6 is a hallmark of chronic inflammation and autoimmune diseases, making their inhibition a critical therapeutic strategy. manuscriptscientific.com

| Compound/Derivative Series | Cytokine Inhibited | In Vitro Model | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Alkylthiourea quinazoline (Compound 19) | IL-6 | THP-1 macrophage-like cells | 0.84 µM | nih.gov |

| Alkylthiourea quinazoline (Compound 19) | TNF-α | THP-1 macrophage-like cells | 4.0 µM | nih.gov |

| Phenylpiperazine derivatives | TNF-α | Not specified | Suppressive activity demonstrated | nih.gov |

| 6-Arylbenzimidazo[1,2-c]quinazolines | TNF-α | HL-60 human promyelocytic cells | Inhibition of LPS-induced secretion | researchgate.net |

Exploration of Associated Signaling Pathways (e.g., JAK inhibition)

Research has delved into the molecular pathways modulated by these compounds to exert their anti-inflammatory effects. A significant finding is the identification of quinazoline derivatives as potent inhibitors of Janus kinases (JAKs). nih.gov One novel derivative, compound 11n, showed high potency against the entire JAK family, with IC₅₀ values of 0.40 nM (JAK1), 0.83 nM (JAK2), 2.10 nM (JAK3), and 1.95 nM (TYK2). nih.gov The JAK/STAT signaling pathway is crucial for mediating the effects of numerous inflammatory cytokines, and its inhibition is a validated strategy for treating inflammatory diseases like rheumatoid arthritis. manuscriptscientific.comnih.gov In a collagen-induced arthritis (CIA) animal model, compound 11n significantly reduced joint swelling, demonstrating the in vivo relevance of its JAK inhibitory activity. nih.gov

Beyond JAK inhibition, other signaling pathways are also targeted. Certain quinazoline derivatives have been found to selectively inhibit the activation of the pro-inflammatory transcription factor NF-κB by preventing its translocation to the nucleus. nih.gov

Research on Antimicrobial Activities

Quinazolin-4(3H)-one and its derivatives are a promising class of compounds exhibiting a wide spectrum of antimicrobial activities. eco-vector.com They have demonstrated efficacy against various nosocomial pathogens. eco-vector.com Studies have evaluated their activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. eco-vector.comasianpubs.orgbiomedpharmajournal.org

The antimicrobial potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC). For example, certain quinoline-piperazine hybrids have shown promising activity with MIC values in the range of 3.9–7.8 μM against S. aureus, P. aeruginosa, Bacillus subtilis, and E. coli. nih.gov In addition to antibacterial effects, some quinazolinone derivatives have also been screened for antifungal activity against pathogens like Aspergillus niger and Candida albicans. biomedpharmajournal.org

| Derivative Class | Target Microorganism | Activity/Measurement | Source |

|---|---|---|---|

| Quinazolin-4(3H)-ones | Staphylococcus aureus, Streptococcus pneumoniae | Pharmacological effect noted | eco-vector.com |

| Quinoline-piperazine hybrids | S. aureus, P. aeruginosa, B. subtilis, E. coli | MIC values in the range of 3.9–7.8 μM | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-ones | Escherichia coli, Pseudomonas aeruginosa | Excellent activity reported for specific derivatives | biomedpharmajournal.org |

| 2,3,6-trisubstituted Quinazolin-4-ones | Aspergillus niger, Candida albicans | Excellent antifungal activity reported | biomedpharmajournal.org |

| Compound Name/Identifier |

|---|

| This compound |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one |

| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine |

| Thiourea-substituted 2-methyl quinazolinone |

| Alkylthiourea quinazoline |

| 6-Arylbenzimidazo[1,2-c]quinazoline |

| Diclofenac sodium |

| 5-Fu (5-Fluorouracil) |

In Vitro Antibacterial Efficacy Against Specific Pathogenic Strains

Derivatives of the quinazoline scaffold have demonstrated notable antibacterial properties against a range of pathogenic bacteria. researchgate.net Research into these compounds has revealed efficacy against both Gram-positive and Gram-negative bacterial strains. researchgate.netnih.gov

A study involving novel quinazoline derivatives showed decent antimicrobial activity against several specific strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijpsdronline.com Similarly, hybrid quinoline-piperazine compounds have been investigated for their potential against representative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Another series of quinazolin-4(3H)-one derivatives incorporating hydrazone moieties was tested against B. subtilis, S. aureus, Salmonella typhimurium, and E. coli. mdpi.com For instance, one derivative containing a pyridin-2-yl moiety showed more potent activity against S. typhimurium than the reference drug Amoxicillin and equipotent activity against E. coli. mdpi.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | Bacillus subtilis | Active | ijpsdronline.commdpi.com |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Active | ijpsdronline.commdpi.com |

| Quinazolin-4(3H)-one derivatives | Escherichia coli | Active; one derivative showed MIC of 8 µg/mL | ijpsdronline.commdpi.combiomedpharmajournal.org |

| Quinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa | Active | ijpsdronline.combiomedpharmajournal.org |

| 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Salmonella typhimurium | MIC value of 4 µg/mL | mdpi.com |

| Triazolo-quinazoline compound (THTQ) | Proteus mirabilis | Strong inhibitory effect; MIC of 1.875 mg/mL | nih.gov |

In Vitro Antifungal Properties

The quinazoline structural framework is also associated with significant antifungal activity. researchgate.net Various synthesized derivatives have been screened for their efficacy against human pathogenic fungi as well as plant pathogenic fungi. nih.govmdpi.com

Studies have consistently shown that quinazolinone derivatives are active against common fungal strains such as Aspergillus niger and Candida albicans. ijpsdronline.combiomedpharmajournal.org In one investigation, newly synthesized quinazolin-4(3H)-one derivatives were tested against two yeast strains (Candida tropicals, Candida albicans) and two fungal strains (Myrothecium phaseolina, Aspergillus niger), with some compounds exhibiting potent activity exceeding that of the reference drug Clotrimazole. mdpi.com For example, a 2-(1-(pyridin-2-yl)ethylidene) derivative demonstrated potent antifungal activity with MIC values ranging from 2–8 µg/mL against the tested strains. mdpi.com

Further research into novel pyrazol-quinazolinone compounds confirmed significant antifungal activity against seven different phytopathogenic fungi, with one compound showing a notable inhibitory effect against Fusarium oxysporum. mdpi.com

| Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Quinazolinone derivatives | Aspergillus niger | Active; one derivative showed excellent activity | ijpsdronline.commdpi.combiomedpharmajournal.org |

| Quinazolinone derivatives | Candida albicans | Active; one derivative showed excellent activity | ijpsdronline.commdpi.combiomedpharmajournal.org |

| 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Candida tropicals | MIC values in the range of 2–8 µg/mL | mdpi.com |

| 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Myrothecium phaseolina | MIC values in the range of 2–8 µg/mL | mdpi.com |

| Pyrazol-quinazolinone compound 2c | Fusarium oxysporum | 62.42% inhibition at 300 mg/L | mdpi.com |

| Triazolo-quinazoline compound (THTQ) | Aspergillus flavus | Active | nih.gov |

In Vitro Antiviral Spectrum

The versatility of the quinazoline scaffold extends to antiviral applications, with various derivatives showing significant activity against a range of viruses. mdpi.com Research has explored these compounds as potential agents against influenza, hepatitis C virus (HCV), and plant viruses like the cucumber mosaic virus (CMV). mdpi.com

A recent study focused on developing broad-spectrum antiviral agents from the quinazolinone nucleus evaluated candidates against four distinct viruses: adenovirus, herpes simplex virus-1 (HSV-1), coxsackievirus, and SARS-CoV-2. nih.gov Several of the synthesized compounds demonstrated promising antiviral activity. Notably, one derivative (compound 8d) showed very potent activity against SARS-CoV-2, with an IC₅₀ value of 0.948 µg/mL, which was more potent than the reference drug remdesivir (IC₅₀ of 1.141 µg/mL). nih.gov The same compound also displayed a better selectivity index than remdesivir. Against adenovirus, HSV-1, and coxsackievirus, several of the new compounds showed high potential, with IC₅₀ values in the low microgram per milliliter range, comparable to the reference drug acyclovir. nih.gov

| Virus | IC₅₀ (µg/mL) | Reference Drug | Reference Drug IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | 0.948 | Remdesivir | 1.141 | nih.gov |

| Adenovirus | 12.77 - 15.96 | Acyclovir | 3.45 - 15.97 | nih.gov |

| HSV-1 | 12.77 - 15.96 | Acyclovir | 3.45 - 15.97 | nih.gov |

| Coxsackievirus | 12.77 - 15.96 | Acyclovir | 3.45 - 15.97 | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., DNA synthesis interference, efflux pump modulation)

The antimicrobial effects of quinazoline derivatives are believed to stem from their interaction with critical bacterial enzymes. A primary mechanism of action is the inhibition of DNA synthesis. eco-vector.com It has been demonstrated that compounds based on the related quinoline structure, which forms the core of quinazolinones, can interfere with bacterial DNA replication. They achieve this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, enzymes essential for managing DNA supercoiling during replication. eco-vector.com This disruption ultimately leads to bacterial cell death. eco-vector.com

In line with this mechanism, some research efforts have specifically focused on designing quinazolin-4(3H)-one derivatives as targeted DNA gyrase inhibitors. mdpi.com Molecular modeling studies have been employed to investigate the binding affinity and interaction styles of these compounds within the active site of the E. coli DNA gyrase enzyme, providing further support for this mechanistic pathway. mdpi.com

Research on Central Nervous System Pharmacological Activities

Modulation of Neurotransmitter Receptors (e.g., Monoamine Pathways, Serotonin Receptors, Neurotensin 1 Receptor)

Derivatives of this compound are recognized for their significant interactions with various neurotransmitter systems in the central nervous system. The arylpiperazine moiety is a key feature in many compounds that target these receptors.

Serotonin Receptors: Numerous studies have highlighted the role of these derivatives in modulating serotonin (5-HT) receptors. One novel arylpiperazine compound, JJGW08, was found to act as an antagonist at 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors. mdpi.com Further research on other arylpiperazine derivatives confirmed that their anxiolytic-like effects are mediated, at least in part, by direct participation of 5-HT₁ₐ receptors. nih.gov This was demonstrated by the ability of a selective 5-HT₁ₐ antagonist, WAY 100635, to reverse the anxiolytic effects of the test compounds. nih.gov

Dopamine Receptors: The modulation of dopamine pathways is another critical aspect of the pharmacological profile of these compounds. The aforementioned compound JJGW08 also exhibited antagonistic properties at dopamine D₂ receptors, a key target for antipsychotic medications. mdpi.com

Glutamate Receptors: Research has also extended to the glutamatergic system. A series of quinazolin-4-one derivatives were synthesized and identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu₇). nih.gov The mGlu₇ receptor is involved in regulating the release of the inhibitory neurotransmitter GABA, and its modulation represents a target for treating neuropsychiatric disorders. nih.gov

Investigation of Anxiolytic-Like Phenotypes in Non-Human Models

The interaction of this compound derivatives with key neurotransmitter receptors, particularly serotonin receptors, has prompted investigations into their potential anxiolytic properties using non-human models. mdpi.comnih.gov

In one study, the anxiolytic-like activity of the multimodal compound JJGW08 was assessed in mice using the four-plate test and the marble burying test. mdpi.com In the four-plate test, which evaluates a compound's ability to reduce anxiety-induced suppression of behavior, JJGW08 significantly increased the number of punished crossings, an indicator of an anxiolytic-like effect. mdpi.com This finding was confirmed in the marble burying test, where the compound also demonstrated anxiolytic-like properties. mdpi.com

Another study investigated two new arylpiperazine derivatives using the elevated plus-maze (EPM) test in mice, a standard behavioral assay for anxiety. nih.gov The results confirmed the anxiolytic effects of the compounds, further suggesting that the mechanism of action involves the serotonergic system, specifically the 5-HT₁ₐ receptors. nih.gov

Analysis of Antidepressant-Like Effects in Non-Human Models

The potential antidepressant effects of this compound derivatives have been explored in various non-human models, primarily utilizing behavioral despair tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are widely used to screen for potential antidepressant efficacy by measuring the duration of immobility in rodents when placed in an inescapable, stressful situation. A reduction in immobility time is interpreted as an antidepressant-like effect.

In a study investigating novel 1,2,4-triazole (B32235) substituted quinazoline derivatives, several compounds demonstrated notable antidepressant activity. oaji.netijpca.org Specifically, compounds Qazo7, Qazo9, and Qazo11, which feature phenyl, naphthalene, and 2-methylaminophenyl substitutions, respectively, showed a significant decrease in the duration of immobility in the FST. oaji.netijpca.org The immobility times recorded were 29.6±0.80s for Qazo7, 29.5±1.41s for Qazo9, and 29.5±0.62s for Qazo11. oaji.netijpca.org These results were comparable to the effects of the standard antidepressant drugs, fluoxetine and imipramine. oaji.netijpca.org This suggests that the combination of the quinazoline and triazole moieties may contribute to a synergistic antidepressant effect. oaji.netijpca.org

Further research on a series of novel quinazoline derivatives identified compounds with a balanced profile of psychopharmacological properties, including antidepressant, anxiolytic, and nootropic activities. google.com These compounds, which integrate quinazolin-4(3H)-one and substituted acetanilide fragments in their structure, were shown to possess pronounced in vivo antidepressant activity, reportedly surpassing that of reference drugs from different chemical and pharmacological classes. google.com

Another study focused on (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a), a novel 5-HT3 receptor antagonist, which shares structural similarities with the this compound core. nih.govnih.gov Acute treatment with this compound in mice resulted in antidepressant-like effects in the FST without affecting baseline locomotion. nih.govnih.gov Furthermore, sub-chronic treatment over 14 days significantly attenuated behavioral abnormalities in rats subjected to bilateral olfactory bulbectomy, a model known to induce depressive-like behaviors. nih.govnih.gov These findings support the antidepressant potential of compounds with a phenylpiperazine moiety linked to a heterocyclic system. nih.govnih.gov

The antidepressant-like effects of new phenylpiperazine derivatives have also been linked to the serotonergic system. researchgate.net For instance, the effects of one such derivative in both the elevated plus maze (anxiety model) and the FST were abolished by pre-treatment with WAY-100635, a 5-HT1A receptor antagonist. researchgate.net This indicates that the observed antidepressant-like activity may be mediated, at least in part, through the activation of 5-HT1A receptors. researchgate.net

Interactive Data Table: Antidepressant-Like Effects of Quinazoline Derivatives in the Forced Swim Test

| Compound | Substitution | Duration of Immobility (seconds) | Reference |

|---|---|---|---|

| Qazo7 | Phenyl | 29.6 ± 0.80 | oaji.netijpca.org |

| Qazo9 | Naphthalene | 29.5 ± 1.41 | oaji.netijpca.org |

| Qazo11 | 2-Methylaminophenyl | 29.5 ± 0.62 | oaji.netijpca.org |

| Control | - | - | - |

| Fluoxetine | - | - | oaji.net |

| Imipramine | - | - | oaji.net |

Evaluation of Anticonvulsant Properties in Preclinical Models

The anticonvulsant potential of quinazoline derivatives has been a subject of significant research interest. A study focusing on the synthesis of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones reported compounds with CNS depressant and anticonvulsant properties. google.com However, it is noteworthy that these particular compounds did not exhibit antidepressant properties in the Porsolt swimming test, indicating a degree of selectivity in their pharmacological profile. google.com This highlights the diverse biological activities that can be achieved through structural modifications of the quinazoline scaffold.

Research on Other Biological Effects

Radioprotective Efficacy in In Vitro and In Vivo (Non-Human) Models

The investigation into the radioprotective effects of this compound derivatives is an emerging area of research. While direct studies on this specific compound are limited, the broader class of quinazoline derivatives has shown promise in this regard. The core structure is recognized for its wide range of pharmacological activities, and its potential to mitigate the harmful effects of radiation is being explored.

Antioxidant Activities

The antioxidant properties of quinazoline derivatives are another area of active investigation. Oxidative stress is implicated in the pathophysiology of various diseases, and compounds with antioxidant activity can have therapeutic benefits. Some piperazine (B1678402) derivatives have been shown to possess antioxidant activity in addition to their neuropharmacological effects. This dual activity is a desirable characteristic in the development of new therapeutic agents.

Modulation of Keratinocyte Differentiation and Skin Barrier Functions

The influence of this compound derivatives on skin biology, particularly keratinocyte differentiation and skin barrier function, is a novel and less explored area of research. The quinazoline scaffold is a versatile pharmacophore, and its derivatives could potentially interact with cellular pathways involved in epidermal homeostasis. Further research is needed to elucidate any potential effects and mechanisms of action in this context.

Identification of Essential Pharmacophoric Elements for Biological Activity

The fundamental pharmacophore of this compound derivatives typically consists of a hydrogen bond donor, and multiple hydrophobic regions. tku.edu.tw The quinazoline core itself is a crucial element, often involved in critical interactions with target proteins. frontiersin.org The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors, a key interaction for anchoring the molecule within a binding site.

| Feature | Role in Biological Activity |

| Quinazoline Ring | Core scaffold, potential for hydrogen bonding |

| Phenyl Group | Hydrophobic interactions, π-π stacking |

| Piperazine Ring | Linker, influences conformation and solubility |

Impact of Substitutions on the Quinazoline Ring on Biological Activity

Modifications to the quinazoline ring have been extensively studied to optimize the biological activity of this class of compounds. The position, electronic nature, and size of substituents can profoundly influence target affinity and efficacy.

Substitutions at various positions on the quinazoline ring have been shown to modulate biological activity. For instance, in the context of inhibiting certain kinases, substitutions at the 6- and 7-positions of the quinazoline ring are common strategies to enhance potency and selectivity. nih.gov The introduction of small, flexible side chains at the C-7 position has been shown to improve aqueous solubility without compromising inhibitory activity. nih.gov The specific position of a substituent determines its spatial orientation within the binding pocket, influencing its ability to interact with key amino acid residues.

Steric factors also play a critical role. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. The optimal size and shape of a substituent are highly dependent on the specific topology of the target's binding site.

| Substitution Position | Common Substituents | Impact on Activity |

| C-6 | Methoxy (B1213986), Halogens | Can enhance potency and alter selectivity |

| C-7 | Morpholino, Piperidino | Often improves solubility and pharmacokinetic properties |

Contribution of the Phenylpiperazine Moiety to Receptor Recognition and Functional Activity

The phenylpiperazine moiety is a critical component for receptor recognition and the functional activity of these compounds. It often dictates the selectivity of the molecule for its target.

Substitution on the nitrogen atom of the piperazine ring that is not attached to the quinazoline ring can significantly impact biological activity. researchgate.net Introducing different aryl or alkyl groups can alter the hydrophobic and steric profile of the molecule, leading to changes in binding affinity and selectivity. For example, the presence of a smaller N-substituent on the piperazine ring has been found to be favorable for certain activities. nih.gov

Pharmacological Profiling and Advanced Preclinical Evaluation Non Human

Advanced In Vitro Biological Screening Methodologies for 4-(4-Phenylpiperazin-1-yl)quinazoline Derivatives

Modern drug discovery employs sophisticated in vitro screening methods to identify and characterize the biological activity of novel chemical entities. For quinazoline (B50416) derivatives, these methodologies are crucial for determining target interaction and cellular effects.

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against specific biological targets. For quinazoline derivatives, which are known to interact with a variety of protein kinases, HTS is a primary tool for initial lead discovery. nih.gov Target engagement assays confirm the direct physical interaction between a compound and its intended target protein.

Techniques used to evaluate target engagement for this class of compounds include:

Fluorescence-Based Assays: Fluorescence polarization (FP) and fluorescence displacement assays are utilized to measure the binding affinity of derivatives to their target proteins. For example, these methods have been used to confirm the interaction of quinazoline derivatives with targets like the nuclear receptor NR4A1. acs.org

Kinase Activity Assays: Since many quinazoline derivatives target kinases like Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), in vitro kinase activity assays are common. frontiersin.orgnih.gov These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. For instance, a novel 4-Hydroxyquinazoline derivative, B1, was shown to effectively inhibit PARP1 in vitro with an IC₅₀ value of 63.81 ± 2.12 nM. mdpi.com

Computational Screening: In silico methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to predict the binding affinity and mode of interaction of quinazoline derivatives with their targets, guiding the synthesis of more potent compounds. frontiersin.orgfrontiersin.org

Following the confirmation of target binding, cell-based functional assays are employed to understand the compound's effect on cellular processes. These assays provide insights into the mechanism of action within a biological context.

Reporter Gene Assays (RGAs): These assays are powerful tools for monitoring the activation or inhibition of specific signaling pathways. qiagen.com A cell line is engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to a particular transcription factor. A high-throughput, cell-based HIF-1 mediated β-lactamase reporter gene assay was used to screen a library of 73,000 compounds, which led to the identification of a quinazolin-4-one compound as a novel inhibitor of the HIF-1 signaling pathway. nih.gov This methodology allows for the rapid and quantitative assessment of how quinazoline derivatives modulate pathways critical to disease pathology. colab.ws

Antiproliferative and Cytotoxicity Assays: The antitumor potential of quinazoline derivatives is frequently assessed using cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is commonly used to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov A study on a series of novel quinazoline derivatives demonstrated their broad-spectrum antitumor activity against various cell lines. mdpi.com

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MGC-803 | Human Gastric Cancer | 0.85 |

| MCF-7 | Human Breast Cancer | >40 |

| PC-9 | Human Lung Cancer | 12.36 |

| A549 | Human Lung Cancer | 8.23 |

| H1975 | Human Lung Cancer | 10.51 |

| GES-1 | Human Gastric Epithelial (Normal) | 26.75 |

Functional Cellular Assays: To further elucidate the mechanism of action, assays that measure specific cellular functions are performed. For anticancer quinazoline derivatives, these include:

Cell Migration Assays: Wound healing and transwell assays are used to evaluate a compound's ability to inhibit cancer cell migration. nih.gov

Apoptosis Assays: Flow cytometry is used to quantify the induction of apoptosis (programmed cell death) in cancer cells following treatment. mdpi.comnih.gov

Cell Cycle Analysis: This technique determines at which phase of the cell cycle (e.g., G1, S, G2/M) a compound exerts its effects, often revealing an arrest at a specific checkpoint. mdpi.comnih.gov For example, a specific quinazoline derivative, compound 18, was found to induce cell cycle arrest at the G2/M phase in MGC-803 cells. nih.gov

Preclinical In Vivo Efficacy Studies in Defined Non-Human Disease Models

After demonstrating promising in vitro activity, quinazoline derivatives are advanced to in vivo studies using non-human disease models to assess their therapeutic efficacy. Animal models, particularly mice, are indispensable for this stage of preclinical evaluation.

Commonly used models for evaluating anticancer quinazoline derivatives include:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. These models are widely used to test the ability of compounds to inhibit tumor growth. For instance, the in vivo antitumor effect of a quinazoline derivative (compound 18) was evaluated in a gastric cancer xenograft model, where it significantly decreased tumor volume and weight. nih.govnih.gov Another study demonstrated that oral administration of the P-gp inhibitor YS-370, a 4-indolyl quinazoline derivative, in combination with paclitaxel, resulted in much stronger antitumor activity in a xenograft model bearing SW620/Ad300 cells. nih.gov

Ascites Carcinoma Models: Models like Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) are used to evaluate the effect of compounds on tumor cell proliferation and the survival time of the host animal. nih.gov

| Compound | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Compound 18 | MGC-803 Gastric Cancer Xenograft (Mice) | Significantly decreased average tumor volume and weight without affecting body weight. | nih.govnih.gov |

| Compound 21 | Ehrlich Ascites Carcinoma (EAC) (Mice) | Enhanced mean survival time of infected mice. | nih.gov |

| Compound 12 | Dalton's Ascites Lymphoma (DLA) (Mice) | Significantly restored tumor volume and weight towards normal. | nih.gov |

| Compound 17 | Breast Cancer Model (Mice) | Affirmed anti-tumor efficacy. | nih.gov |

| Compound B1 | PARPi-Resistant Tumor Xenograft (Mice) | Significantly suppressed tumor growth. | mdpi.com |

Pharmacodynamic (PD) studies are conducted to understand what a drug does to the body. In preclinical in vivo models, this involves measuring the biological and therapeutic effects of the quinazoline derivative. A key component of PD assessment is the analysis of biomarkers, which are measurable indicators of a biological state or condition.

In the context of anticancer quinazoline derivatives, researchers analyze tumor tissues from treated animals to measure changes in specific biomarkers that confirm the drug is hitting its target and engaging the desired pathway. Examples include:

Target Phosphorylation: For kinase inhibitors, a reduction in the phosphorylation of the target kinase or its downstream substrates in tumor tissue provides direct evidence of target engagement in vivo.

Apoptosis Markers: An increase in the levels of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) within the tumor tissue indicate that the compound is successfully inducing cancer cell death. nih.govnih.gov

DNA Damage Markers: For compounds targeting DNA repair pathways, such as PARP inhibitors, an increase in markers of DNA damage like γH2AX in tumor cells serves as a key pharmacodynamic biomarker. mdpi.com

Translational Research Considerations in Preclinical Development (excluding human data)

Translational research aims to bridge the gap between laboratory findings and clinical applications. In preclinical development, this involves ensuring that the data generated from non-human models are relevant and predictive of potential outcomes.

A critical aspect of preclinical translational research is establishing a strong correlation between a compound's activity in vitro and its efficacy in vivo. This correlation, often referred to as the in vitro-in vivo correlation (IVIVC), provides confidence that the mechanism of action observed in cell culture is responsible for the therapeutic effects seen in animal models.

For quinazoline derivatives, this involves demonstrating that:

The concentrations required to achieve a therapeutic effect in animal models are consistent with the concentrations that showed activity in cell-based assays.

The pharmacodynamic biomarker changes observed in vivo (e.g., inhibition of target phosphorylation, induction of apoptosis markers) align with the functional effects measured in vitro. mdpi.comnih.gov

One study of quinazolin-4-one derivatives as glucokinase activators demonstrated a clear parallel between the results of the in vitro enzyme assay, docking studies, and the in vivo glucose-lowering effect in an oral glucose tolerance test in normal rats, providing a strong example of this correlation. researchgate.net A strong IVIVC is essential for validating the therapeutic hypothesis and supporting the progression of a compound toward further development.

Optimization Strategies for In Vivo Performance in Non-Human Models

The development of clinically viable drug candidates from a lead compound, such as one based on the this compound scaffold, necessitates rigorous optimization of its in vivo performance. In non-human preclinical models, this process centers on refining the molecule's structure to enhance its pharmacokinetic and pharmacodynamic properties, thereby maximizing therapeutic efficacy and ensuring sufficient systemic exposure. Key strategies employed for this optimization include detailed structure-activity relationship (SAR) studies, modulation of physicochemical properties, and the application of computational modeling.

Structure-Activity Relationship (SAR) and Structural Modification

Systematic structural modifications of the quinazoline core, the phenylpiperazine moiety, and associated linkers are fundamental to improving in vivo performance. SAR studies in animal models aim to identify which molecular features correlate with improved potency, selectivity, and pharmacokinetic profiles.

Quinazoline Core Modifications: The quinazoline scaffold is a versatile platform amenable to substitutions that can significantly alter a compound's biological behavior. mdpi.com Research on various quinazoline derivatives has shown that substitutions at the C-6 and C-7 positions are particularly influential. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, at these positions has been shown to increase the activity of some compounds. nih.gov In a study on 4-piperazin-1-yl-quinazoline derivatives, SAR investigations focused on the C-7 appendage, among other areas, to optimize compounds for oral bioavailability. nih.gov The selectivity of quinazoline derivatives can also be tuned by modifications at the C-4 and C-6 positions, which can be crucial for minimizing off-target effects in vivo. nih.gov

Linker and Bioisosteric Replacement: The nature of the chemical linkage between key pharmacophores is also a target for optimization. In some quinazoline series, replacing an amide linker with a methyl-amino linker resulted in a significant decrease in inhibitory activity, highlighting the linker's importance. nih.gov Furthermore, bioisosteric replacement—substituting one chemical group with another that retains similar properties—is a common strategy. For example, replacing a metabolically labile moiety with a more stable isostere, such as substituting a furan (B31954) for an acetylene (B1199291) or triazole group, has been shown to improve microsomal stability in quinazoline derivatives. nih.gov Research on 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-quinazoline derivatives involved synthesizing bioisosteres of the thiourea (B124793) group to assess impact on in vitro activity, a precursor to in vivo evaluation. nih.gov

| Modification Site | Structural Change | Observed Impact on Performance | Reference |

|---|---|---|---|

| Quinazoline C-6, C-7 | Introduction of electron-donating groups (e.g., dimethoxy) | Increased biological activity | nih.gov |

| Quinazoline C-4 Aniline (B41778) Moiety | Varying substituents on the aniline ring | Altered selectivity for different kinase targets (e.g., HER2 over EGFR) | nih.gov |

| Quinazoline C-7 | Insertion of a 3-nitro-1,2,4-triazole (B13798) motif via a linker | Favorable for inhibitory activity; longer linkers beneficial | nih.gov |

| General Scaffold | Bioisosteric replacement (e.g., furan for acetylene) | Improved metabolic stability in liver microsomes | nih.gov |

| Terminal Phenyl Group | Substitution with small hydrophobic groups (-Cl, -CH3) | Elevated inhibitory activity | nih.gov |

Enhancing Metabolic Stability and Pharmacokinetic Profiles

A primary goal of preclinical optimization is to develop a compound that can achieve and maintain therapeutic concentrations in the body after administration. This requires a favorable pharmacokinetic (PK) profile, characterized by good oral bioavailability, moderate clearance, and a suitable half-life.

High intrinsic clearance, often due to rapid metabolism by liver enzymes, is a common reason for poor in vivo performance. nih.gov To address this, researchers first perform in vitro metabolic stability assays using liver microsomes from different species (e.g., mouse, rat, human) to predict in vivo clearance. nih.govnih.gov When a compound like a this compound derivative shows rapid metabolism, computational models can help predict the likely sites of metabolism on the molecule. nih.gov This information guides the synthesis of new analogues where these metabolically "hot" spots are blocked or removed. For example, replacing a hydrogen atom at a site of oxidation with a fluorine atom or a methyl group can prevent metabolism at that position and significantly improve the compound's half-life. nih.gov

Following successful in vitro optimization, pharmacokinetic studies are conducted in animal models such as rats, dogs, and monkeys. nih.gov These studies provide critical data on a compound's absorption, distribution, metabolism, and excretion (ADME). The data gathered from these non-human studies are essential for establishing a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship, which helps predict the behavior of the compound in humans. nih.gov

| Compound Series | Animal Model | Key Optimization Finding | Reference |

|---|---|---|---|

| 4-Piperazin-1-yl-quinazoline derivatives | Rat, Dog, Cynomolgus Monkey | Optimized compounds demonstrated oral bioavailability | nih.gov |

| Quinazolinone antibacterials | Mouse | Lead compound (Compound 27) showed low clearance and oral bioavailability | acs.org |

| Quinoline/Quinazoline-based mTOR inhibitors | Mouse | Despite rapid metabolism in microsomes (t1/2 = 4 min), compound 26 was evaluated for in vivo PK via intravenous, oral, and intraperitoneal routes | nih.gov |

| Isoquinoline-tethered quinazoline derivatives | Human and Mouse Liver Microsomes | Compound 14f, bearing a furan moiety, demonstrated good microsomal stability compared to analogues | nih.gov |

Application of In Silico and Computational Modeling

To streamline the optimization process and reduce reliance on extensive animal testing, computational tools are increasingly employed. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking help predict how structural changes will affect a compound's biological activity and binding to its target. nih.gov

Current Challenges and Future Directions in the Academic Research of 4 4 Phenylpiperazin 1 Yl Quinazoline

Addressing Challenges in Potency and Selectivity for Specific Molecular Targets

A primary challenge in the development of 4-(4-phenylpiperazin-1-yl)quinazoline derivatives is achieving high potency while maintaining selectivity for a specific molecular target. The quinazoline (B50416) core is known to interact with the ATP-binding sites of many kinases, which can lead to off-target effects. nih.gov Research has shown that modifications to the quinazoline or phenylpiperazine rings can modulate both potency and selectivity.

For instance, structure-activity relationship (SAR) studies on related quinazoline derivatives have demonstrated that introducing specific substituents can significantly enhance inhibitory activity against certain targets. Adding a carbonyl group (acetyl) to the piperazine (B1678402) nitrogen has been shown to improve cellular potency, potentially by forming a hydrogen bond with key amino acid residues like Lys2187 in the target protein. nih.gov Conversely, replacing the piperazine ring with other linkers, such as a phenyl or unsaturated piperidine (B6355638) group, often results in weaker biochemical and cellular inhibition. nih.gov

The efficacy of quinazoline-based agents is often attributed to their ability to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov While this multi-target activity can be advantageous in complex diseases like cancer, a significant challenge lies in fine-tuning the molecule to achieve a desired selectivity profile—either inhibiting a specific kinase or a deliberately chosen set of kinases to maximize therapeutic effect and minimize toxicity. nih.gov Future research will need to focus on synthesizing and testing a wider array of derivatives to build more comprehensive SAR models.

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

| Modification | Position | Effect on Activity | Potential Target(s) |

|---|---|---|---|

| Acetyl Group | Piperazine Nitrogen | 13-fold improvement in cellular potency. nih.gov | mTOR |

| Phenyl or Piperidine Linker | Replaced Piperazine | Weaker biochemical and cellular inhibition. nih.gov | mTOR |

| Phenyl Ring | Position 2 of Quinazolinone | Essential for effective DHFR inhibition. nih.gov | Dihydrofolate Reductase (DHFR) |

| Electron-donating Groups (-OH, -OMe) | Various | Enhanced antioxidant activity. strath.ac.uk | Reactive Oxygen Species |

Exploration of Novel Therapeutic Applications Beyond Established Areas

While much of the research on quinazoline derivatives has focused on oncology and neurodegenerative diseases, the versatile scaffold holds potential for a much broader range of therapeutic applications. mdpi.com The complexity of Alzheimer's disease, for example, has driven exploration of quinazoline scaffolds as multi-targeting agents against enzymes like human cholinesterases (hChE) and β-secretase (hBACE-1). strath.ac.uknih.gov

However, emerging research points to novel applications in other areas:

Cardiovascular and Ocular Diseases : Novel quinazoline-4(3H)-one derivatives have been identified as potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for managing cardiovascular conditions. nih.gov Some of these compounds also reduce intraocular pressure in preclinical models, suggesting a potential role in glaucoma treatment. nih.gov

Anti-inflammatory Activity : Certain substituted quinazoline derivatives have shown potent anti-inflammatory effects, with activity comparable to reference drugs like diclofenac. mdpi.com These compounds could be developed to treat chronic inflammatory diseases.

Antiviral and Antibacterial Agents : Researchers have synthesized quinazoline derivatives with significant therapeutic effectiveness against plant viruses like the cucumber mosaic virus (CMV). mdpi.com Other derivatives containing a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibitory activity against phytopathogenic bacteria. mdpi.com

Future exploration in these areas could unlock the full therapeutic potential of the this compound scaffold, moving beyond its traditional applications.

Integration of Advanced Chemical Biology Techniques (e.g., Proteomics, Metabolomics)

Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools to deepen the understanding of how this compound derivatives function at a systemic level. mdpi.com These advanced techniques can revolutionize the study of these compounds by moving beyond simple target-based assays.

Proteomics : This technique can be used to analyze the entire protein landscape of a cell or tissue after treatment with a compound. This allows for an unbiased identification of not only the intended molecular target but also any off-target interactions, which is crucial for understanding a drug's full mechanism of action and potential side effects. mdpi.com It can also help identify biomarkers that predict a patient's response to the drug. mdpi.com

Metabolomics : By studying the complete set of metabolites in a biological system, metabolomics can reveal how a compound alters cellular pathways and metabolic processes. mdpi.com For a this compound derivative, this could elucidate the downstream effects of inhibiting a specific kinase or receptor, providing a more holistic view of its biological impact.

The integration of these chemical biology techniques represents a key future direction. It will enable a more comprehensive characterization of drug candidates, facilitate the discovery of novel mechanisms of action, and help identify potential liabilities early in the drug development process.

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and offer immense potential for overcoming challenges in the research of this compound. nih.govnih.gov These computational approaches can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can be trained on existing data from synthesized quinazoline derivatives to build robust QSAR models. scilit.com These models can then predict the biological activity of new, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and reduce the time and cost of laboratory work. scilit.com

De Novo Drug Design : Generative AI models, such as variational autoencoders (VAEs), can learn the underlying chemical rules from a database of known molecules to design entirely new compounds from scratch. nih.govspringernature.com This technology could be used to generate novel this compound analogues with optimized properties, such as higher potency, improved selectivity, or better drug-like characteristics. nih.gov

Virtual Screening : AI can accelerate the process of high-throughput virtual screening to identify which proteins a given compound is likely to interact with. nih.gov This can help in identifying novel therapeutic targets for the quinazoline scaffold or in predicting potential off-target effects.

By integrating AI and ML into the research workflow, scientists can navigate the vast chemical space of possible derivatives more efficiently, leading to the faster discovery of next-generation therapeutic agents. ed.ac.uk

Potential for Combination Therapies and Multi-Targeting Strategies in Preclinical Models

The inherent ability of the quinazoline scaffold to interact with multiple targets has led to a growing interest in its use for multi-targeting strategies and combination therapies, particularly for complex diseases like cancer and Alzheimer's. nih.govnih.gov

Multi-Targeting Ligands : Instead of viewing promiscuity as a negative trait, researchers are now designing single molecules that intentionally inhibit multiple targets involved in a disease pathway. nih.gov For example, quinazoline derivatives have been developed as dual inhibitors of microtubules and multiple RTKs, combining cytotoxic and antiangiogenic effects in a single agent. nih.gov This approach can be more effective than single-target drugs and may help overcome drug resistance. nih.gov In Alzheimer's research, quinazoline-based compounds have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and beta-amyloid aggregation. nih.govjneonatalsurg.com

Combination Therapies : A multi-targeting agent can also be used in combination with other drugs to achieve a synergistic effect. nih.gov The strategy of combining cytotoxic and antiangiogenic agents, for instance, has been shown to significantly inhibit tumor growth by simultaneously blocking multiple signaling pathways essential for the tumor's survival. nih.gov

Future preclinical studies should focus on systematically evaluating the potential of novel this compound derivatives in both multi-targeting and combination therapy settings. This strategic approach holds significant promise for developing more effective treatments for multifactorial diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-phenylpiperazin-1-yl)quinazoline derivatives?

- Answer : The synthesis typically involves alkylation or substitution reactions at the quinazoline core. For example, alkylation of 2-substituted quinazolin-4-ones with methyl iodide or dimethyl sulfate in polar solvents (ethanol, acetonitrile) under reflux conditions yields N3-alkylated derivatives . Solvent choice (protonic vs. aprotic) and reaction time (24 hours at room temperature vs. 4 hours under heating) significantly influence regioselectivity. Characterization via IR and NMR spectroscopy (e.g., JNM-4H-400 spectrometer) is critical to confirm product identity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The software resolves bond lengths, angles, and torsional strain in the quinazoline-piperazine hybrid structure. For example, SHELXTL (Bruker AXS version) can handle high-resolution data and twinned crystals, ensuring accurate structural determination .

Q. What in vitro assays are suitable for initial screening of kinase inhibitory activity?

- Answer : PDGFR (Platelet-Derived Growth Factor Receptor) phosphorylation inhibition assays are widely used. Derivatives like 4-tert-butylphenyl-substituted quinazolines exhibit IC50 values as low as 0.03 µM, measured via competitive ELISA with ATP analogs . Selectivity against related kinases (e.g., EGFR) should be tested using parallel radiometric assays to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize substituent effects to enhance PDGFR inhibitory potency?

- Answer : Structure-activity relationship (SAR) studies reveal that bulky hydrophobic groups (e.g., 4-tert-butylphenyl) at the piperazine N-position improve binding affinity by occupying hydrophobic pockets in the PDGFR active site. Introducing electron-withdrawing groups (e.g., nitro) on the quinazoline ring further stabilizes π-π interactions . A comparative table of IC50 values for key derivatives:

| Derivative | Substituent | IC50 (µM) |

|---|---|---|

| 4-tert-butylphenyl | Bulky hydrophobic | 0.03 |

| 4-phenoxyphenyl | Moderate hydrophobicity | 0.08 |

| 4-methylphenoxy | Electron-donating | 0.02 |

| Data sourced from PDGFR inhibition assays . |

Q. How to address contradictions in SAR studies for anti-inflammatory activity?

- Answer : Discrepancies may arise from divergent assay conditions (e.g., nitric oxide vs. COX-2 inhibition). Orthogonal validation using molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis can clarify binding modes. For instance, piperazine-linked 7-chloroquinoline derivatives show dual anti-inflammatory and analgesic effects via TLR4/NF-κB pathway modulation, which requires corroboration with gene knockout models .

Q. What computational strategies predict metabolic stability of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model metabolic oxidation sites. Piperazine N-methylation reduces susceptibility to CYP450-mediated degradation, while quinazoline C2-substituents influence LogP values. ADMET predictors (e.g., SwissADME) can simulate bioavailability and blood-brain barrier penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.